molecular formula C16H20N4 B581919 1,4-Bis(2-aminophenyl)piperazine CAS No. 29549-88-0

1,4-Bis(2-aminophenyl)piperazine

Cat. No. B581919
CAS RN: 29549-88-0
M. Wt: 268.364
InChI Key: MTMZVBUJBMLUOC-UHFFFAOYSA-N
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Description

1,4-Bis(2-aminophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1,4-Bis(2-aminophenyl)piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-aminophenyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including 1,4-Bis(2-aminophenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of these important heterocycles has been the focus of numerous methods .

Development of Novel Thieno[2,3-b]pyridines

1,4-Bis(2-aminophenyl)piperazine can be used as a precursor for the development of novel thieno[2,3-b]pyridines . These compounds have diverse pharmacological activities, including anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .

Use in Antiplatelet Drugs

Thieno[2,3-b]pyridine derivatives, which can be synthesized using 1,4-Bis(2-aminophenyl)piperazine, are used in antiplatelet drugs . Prasugrel and clopidogrel are examples of such drugs .

Use in Antitumor Drugs

The amide group, which can be found in a wide range of drugs, exhibits antitumor properties . 1,4-Bis(2-aminophenyl)piperazine, which contains an amide bond, could potentially be used in the development of antitumor drugs .

Use in Antimicrobial Drugs

Compounds with an acetamide linkage or its derivatives as core structures have received significant attention due to their potential therapeutic applications as antimicrobial agents . 1,4-Bis(2-aminophenyl)piperazine could potentially be used in the development of these drugs .

Use in Antiviral Drugs

Compounds with a 2-phenoxy-N-phenylacetamide core structure have garnered a lot of attention due to their antiviral properties . 1,4-Bis(2-aminophenyl)piperazine could potentially be used in the development of these drugs .

Use in Antibacterial Drugs

The piperazine scaffold, which is a fundamental structural feature of 1,4-Bis(2-aminophenyl)piperazine, has been reported to exhibit antibacterial properties . This compound could potentially be used in the development of antibacterial drugs .

Use in Anticancer Drugs

The piperazine scaffold, which is a fundamental structural feature of 1,4-Bis(2-aminophenyl)piperazine, has been reported to exhibit anticancer properties . This compound could potentially be used in the development of anticancer drugs .

Safety and Hazards

1,4-Bis(2-aminophenyl)piperazine can cause skin irritation and serious eye irritation. It is advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which is a key component of 1,4-Bis(2-aminophenyl)piperazine. This opens up new possibilities for the synthesis of functionalized piperazines .

properties

IUPAC Name

2-[4-(2-aminophenyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMZVBUJBMLUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-aminophenyl)piperazine

Q & A

Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?

A1: 1,4-Bis(2-aminophenyl)piperazine acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.

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